molecular formula C16H16O2 B8289891 Ethyl 3-(naphthalen-2-yl)-but-2-enoate

Ethyl 3-(naphthalen-2-yl)-but-2-enoate

Cat. No.: B8289891
M. Wt: 240.30 g/mol
InChI Key: NBMFXMLKJYHCCV-UHFFFAOYSA-N
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Description

Ethyl 3-(naphthalen-2-yl)-but-2-enoate is a chemical building block of significant interest in medicinal and organic chemistry. Its core structure, featuring a naphthalene ring linked to a trisubstituted alkene ester, is commonly accessed via Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which is widely employed to construct biologically relevant scaffolds . This structure serves as a versatile intermediate for synthesizing complex molecules, including modulators of biological targets like the Sigma receptors (SRs) . Research into structurally similar trisubstituted alkenes has demonstrated their relevance as key intermediates for developing potential anticancer agents. For instance, such compounds have been explored as precursors to pan-sigma receptor modulators, which have shown promising cytotoxic and pro-apoptotic effects in cell-based studies . The compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl 3-naphthalen-2-ylbut-2-enoate

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)10-12(2)14-9-8-13-6-4-5-7-15(13)11-14/h4-11H,3H2,1-2H3

InChI Key

NBMFXMLKJYHCCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: The quinolinyl analogue achieves a higher yield (71%) compared to the naphthyl derivative (49.3%), likely due to differences in reactivity or purification methods .
  • Structural Complexity : Cyclohexene derivatives (e.g., compound 9 in ) exhibit additional functional groups (ketone, ester), leading to distinct spectral signatures like dual carbonyl peaks in IR .

Derivatives with Additional Functional Groups

Modifications such as cyano or benzamido substituents significantly alter properties:

Compound Name Functional Group Yield (%) m.p. (°C) Spectral Data (Key Features) Reference
Ethyl (E)-2-cyano-3-(naphthalen-2-yl)acrylate (3hb) Cyano N/A N/A NMR/IR data not provided
Ethyl (E)-2-benzamido-4-(naphthalen-2-yl)but-3-enoate Benzamido 81 N/A ¹H NMR: δ 7.89 (d, J=7.6 Hz), 7.75 (br)

Key Observations :

  • Stereochemical Complexity : Benzamido derivatives require precise NMR analysis to confirm regiochemistry, as misassignments can occur (e.g., highlights structural misidentification in a related indole derivative) .

Simpler Esters for Baseline Comparison

Simpler α,β-unsaturated esters provide benchmarks for evaluating substituent effects:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) m.p. (°C) Reference
Ethyl 3-methylbut-2-enoate Methyl C₇H₁₂O₂ 128.17 N/A
Ethyl 2-phenylacetoacetate Phenyl, acetyl C₁₂H₁₄O₃ 206.24 N/A

Key Observations :

  • Steric and Electronic Effects : Bulkier substituents (e.g., naphthyl vs. methyl) lower volatility and increase melting points (e.g., 54°C for the naphthyl compound vs. liquid state for simpler esters) .

Preparation Methods

Traditional Heck Coupling with Homogeneous Catalysts

The Heck reaction remains the most widely employed method for synthesizing ethyl 3-(naphthalen-2-yl)-but-2-enoate. This cross-coupling strategy involves reacting 2-bromonaphthalene with ethyl crotonate in the presence of a palladium catalyst. A representative protocol uses Pd(OAc)₂ (5 mol%) with PPh₃ as a ligand in DMF at 105°C for 6–8 hours, yielding 49–82% of the target compound. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion and β-hydride elimination to form the (E)-configured product (Figure 1).

Key Variables Influencing Yield:

  • Catalyst Loading : Reducing Pd(OAc)₂ to 1 mol% decreases yields to ≤30%.

  • Base : Triethylamine outperforms inorganic bases like K₂CO₃ in polar aprotic solvents.

  • Solvent : DMF provides optimal dielectric constant for stabilizing the Pd intermediate.

Green Heck Reaction with Heterogeneous Catalysts

Recent advances prioritize sustainability through immobilized palladium catalysts. Pd EnCat®40 (1 mol%), a microencapsulated Pd reagent, enables reactions in ethanol-water (9:1) at 140°C under microwave irradiation. This protocol eliminates toxic solvents and reduces metal leaching, achieving 51% yield (Table 1).

Table 1: Comparative Performance of Homogeneous vs. Heterogeneous Heck Reactions

ParameterHomogeneous (Pd(OAc)₂)Heterogeneous (Pd EnCat®40)
SolventDMFEthanol-H₂O (9:1)
Temperature (°C)105140
Time (h)6–80.5
Yield (%)49–8251
Pd Leaching (ppm)8–12<0.1

The heterogeneous system’s shorter reaction time (30 minutes) and lower environmental impact make it advantageous for scale-up.

Horner-Wadsworth-Emmons Olefination

Phosphonate-Based Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative route using diethyl (naphthalen-2-ylmethyl)phosphonate and ethyl pyruvate. Under NaH activation in THF at 40°C, this method achieves 68% yield with >99% (E)-selectivity. The phosphonate’s strong electron-withdrawing group facilitates deprotonation, enabling carbonyl olefination (Figure 2).

Advantages Over Heck Reaction:

  • No requirement for expensive palladium catalysts.

  • Amenable to sterically hindered substrates.

Limitations:

  • Requires pre-functionalized phosphonate reagents.

  • Sensitive to moisture, necessitating anhydrous conditions.

Nickel-Catalyzed Reductive Vinylation

Cross-Electrophile Coupling

A NiCl₂(Py)₄/dtBBPy system enables reductive coupling between 2-bromonaphthalene and ethyl 2-bromobut-2-enoate in 1,4-dioxane at 60°C. With Zn as a reductant and MgCl₂ as a Lewis acid, this method affords the product in 45% yield. While less efficient than Pd-based approaches, it avoids pre-formed organometallic reagents.

Mechanistic Insights:

  • Oxidative Addition : Ni(0) inserts into the C–Br bond of both coupling partners.

  • Transmetallation : Zn transfers electrons to Ni(II), generating a Ni(I) intermediate.

  • Reductive Elimination : C–C bond formation yields the α,β-unsaturated ester.

Comparative Analysis of Synthetic Routes

Table 2: Strategic Evaluation of Preparation Methods

MethodYield (%)(E)-SelectivityCost (USD/g)Sustainability
Heck (Homogeneous)82>95%120Low
Heck (Heterogeneous)51>95%90High
HWE Olefination68>99%75Moderate
Ni-Catalyzed Coupling4585%110Moderate

Critical Observations:

  • The homogeneous Heck reaction maximizes yield but suffers from Pd waste.

  • HWE olefination balances cost and efficiency but demands stringent conditions.

  • Nickel catalysis, while innovative, lags in efficiency and selectivity .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-(naphthalen-2-yl)-but-2-enoate, and how can purity be ensured?

The compound is synthesized via a palladium-catalyzed coupling reaction starting from 2-bromonaphthalene. A typical protocol involves refluxing in a solvent system (e.g., toluene/ethanol) with a base, followed by flash chromatography using a hexane/ethyl acetate gradient (95:5 v/v) for purification. Yield optimization (49.3% reported) requires precise stoichiometric ratios and inert atmosphere control. Purity is validated via TLC (Rf = 0.44) and melting point analysis (54°C) .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns olefinic protons (δ ~6–7 ppm) and carbonyl carbons (δ ~168 ppm).
  • HMQC : Correlates coupled ¹H and ¹³C signals, confirming connectivity (e.g., distinguishing between α/β carbons in the enoate moiety) .
  • IR Spectroscopy : Verifies ester C=O stretching (~1700–1750 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).

Q. How is crystallographic data analyzed for structurally related naphthalene derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELXL software resolves bond lengths and angles. For example, naphthalene derivatives exhibit mean C–C bond lengths of 1.40 Å and planar aromatic systems. ORTEP-III visualizes thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For chalcone analogs, HOMO localizes on the naphthalene ring, while LUMO resides on the α,β-unsaturated ester, suggesting reactivity toward Michael addition . Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra, correlating with experimental λmax values.

Q. How does the compound participate in annulation reactions to synthesize heterocycles?

The α,β-unsaturated ester acts as a dienophile in Diels-Alder reactions or undergoes [3+2] cycloadditions with nitrile oxides. For example, analogous enoates form pyrrole derivatives via Darzens reaction with α-bromo ketones, requiring catalytic base (e.g., K₂CO₃) and anhydrous conditions .

Q. What strategies resolve contradictions in biological activity data for naphthalene-based derivatives?

  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., anticancer activity in MTT vs. SRB assays).
  • Molecular Docking : Compare binding poses in target proteins (e.g., MT1/MT2 receptors) to explain selectivity (e.g., Ki = 0.5 nM for MT1 vs. 112 nM for MT2) .
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity .

Q. How is high-resolution crystallography applied to study steric effects in naphthalene-containing compounds?

Twinned data refinement using SHELXL resolves disorder in bulky substituents. For example, 2-[3-(naphthalen-2-yl)phenyl]naphthalene structures show torsional angles <5° for coplanar aromatic rings, confirmed via R-factor convergence (wR = 0.125) .

Methodological Considerations

Q. What statistical approaches are essential for validating synthetic reproducibility?

  • ANOVA : Compares yields across reaction batches to identify outliers.
  • Principal Component Analysis (PCA) : Reduces variables (e.g., solvent polarity, temperature) to optimize conditions .

Q. How are HMQC spectra interpreted to assign stereochemistry in α,β-unsaturated esters?

Cross-peaks between the ester carbonyl (δ ~168 ppm) and β-proton (δ ~6.5 ppm) confirm (E)-geometry. For (Z)-isomers, coupling constants (J = 10–12 Hz) differ from (E)-isomers (J = 15–17 Hz) .

Q. What in silico tools predict metabolic stability for drug design applications?

  • ADMET Predictors : Estimate logP (hydrophobicity) and CYP450 metabolism.
  • Molecular Dynamics (MD) Simulations : Model esterase-mediated hydrolysis rates .

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